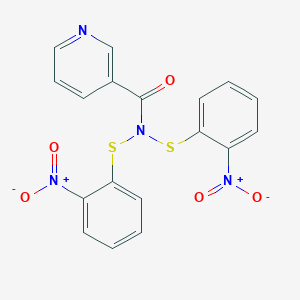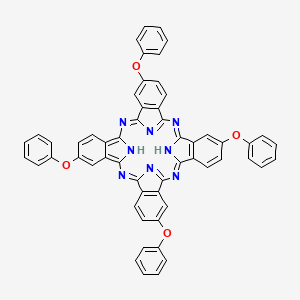![molecular formula C21H22ClN5O3 B13753414 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid CAS No. 62163-33-1](/img/structure/B13753414.png)
4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an azo group, a diethylamino group, and a butyric acid moiety, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid typically involves multiple steps, including the formation of the azo linkage and the introduction of the diethylamino and butyric acid groups. Common synthetic routes may involve:
Diazotization: The initial step often involves the diazotization of 5-chloro-2-cyanophenylamine to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 5-(diethylamino)phenylamine under controlled conditions to form the azo compound.
Butyric Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism by which 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid exerts its effects involves interactions with molecular targets and pathways. The azo group can participate in electron transfer reactions, while the diethylamino group can interact with various biological molecules. The butyric acid moiety may influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(methylamino)phenyl]amino]-4-oxobutyric acid
- 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(ethylamino)phenyl]amino]-4-oxobutyric acid
Uniqueness
4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid is unique due to the presence of the diethylamino group, which can enhance its reactivity and interactions with other molecules compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
62163-33-1 |
|---|---|
Fórmula molecular |
C21H22ClN5O3 |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
4-[2-[(5-chloro-2-cyanophenyl)diazenyl]-5-(diethylamino)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H22ClN5O3/c1-3-27(4-2)16-7-8-17(19(12-16)24-20(28)9-10-21(29)30)25-26-18-11-15(22)6-5-14(18)13-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,24,28)(H,29,30) |
Clave InChI |
SSVJBYGRIFCYNI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)Cl)C#N)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


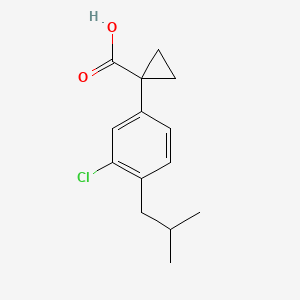
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

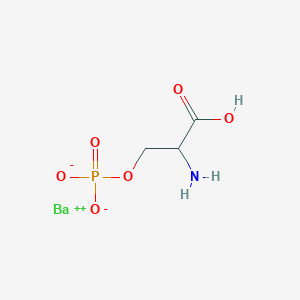
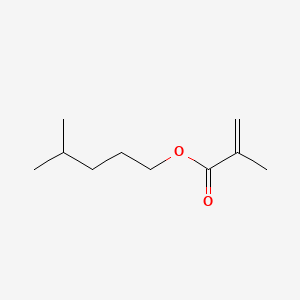

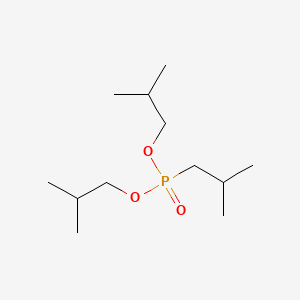
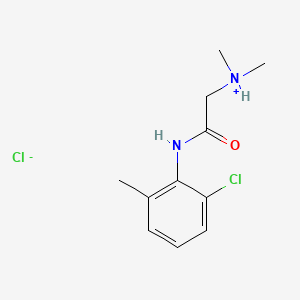
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
